N-(4-methoxyphenethyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
N-(4-Methoxyphenethyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 3-(trifluoromethyl)phenyl group at position 3 and an azetidine ring at position 5. The azetidine is further functionalized with a carboxamide group linked to a 4-methoxyphenethyl moiety.
The azetidine ring, a four-membered saturated heterocycle, offers conformational rigidity compared to larger rings (e.g., pyrrolidine or piperidine), which may influence pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3/c1-31-18-7-5-14(6-8-18)9-10-26-21(30)29-12-16(13-29)20-27-19(28-32-20)15-3-2-4-17(11-15)22(23,24)25/h2-8,11,16H,9-10,12-13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDVRARAWGFRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenethyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide (CAS Number: 1351658-08-6) is a synthetic compound with potential biological activities that have been explored in various studies. This article reviews its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C22H21F3N4O3
- Molecular Weight : 446.43 g/mol
- Structure : The compound features a complex structure with multiple functional groups, including an azetidine ring and an oxadiazole moiety.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential pharmacological applications. Key areas of focus include:
Anticancer Studies
- Cytotoxicity Assays :
- Mechanisms of Action :
Antimicrobial Studies
-
Broad-Spectrum Activity :
- Compounds containing trifluoromethyl groups have been associated with enhanced antimicrobial activity. Research indicates that such substitutions can increase the lipophilicity and membrane permeability of the molecules, leading to improved efficacy against pathogens.
- Specific Pathogen Studies :
Data Table: Summary of Biological Activities
| Activity Type | Compound/Derivative | IC50 Value (µM) | Target Cell Line/Pathogen |
|---|---|---|---|
| Anticancer | Oxadiazole derivative | 6.2 | HCT-116 (Colon carcinoma) |
| Anticancer | Oxadiazole derivative | 43.4 | MCF-7 (Breast cancer) |
| Antimicrobial | Trifluoromethyl derivative | Not specified | Staphylococcus aureus |
| Antimicrobial | Trifluoromethyl derivative | Not specified | Escherichia coli |
Case Study 1: Evaluation of Oxadiazole Derivatives
A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, one compound showed notable cytotoxicity against MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics.
Case Study 2: Structure-Activity Relationship Analysis
Research focusing on the structure-activity relationship (SAR) of similar compounds indicated that modifications to the phenyl ring and incorporation of trifluoromethyl groups enhanced both anticancer and antimicrobial activities.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The oxadiazole moiety, present in the structure, is known for its biological activity:
- Mechanism of Action : The compound may exert its effects through the inhibition of specific cancer cell growth pathways. For instance, derivatives of oxadiazoles have shown significant activity against various cancer cell lines such as SNB-19 and OVCAR-8, with reported percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively .
Case Study: Anticancer Efficacy
A study on related compounds showed that N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines had notable anticancer properties. The findings suggest that structural modifications can enhance potency against specific cancer types .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial applications due to the presence of functional groups that can interact with microbial enzymes:
- Antibacterial Activity : Compounds with similar oxadiazole structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have been synthesized and tested against pathogenic strains such as Mycobacterium tuberculosis .
Case Study: Antimicrobial Efficacy
Research has shown that certain oxadiazole derivatives possess antibacterial properties effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). This indicates that N-(4-methoxyphenethyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide could be a valuable candidate for further antimicrobial development .
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor:
- Cholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. Some derivatives showed promising IC50 values lower than those of standard drugs .
Case Study: Neuroprotective Potential
A study on hydrazinecarboxamides indicated moderate inhibition of AChE with some compounds exhibiting better efficacy than established treatments such as rivastigmine. This suggests that this compound could be investigated for neuroprotective applications .
Synthesis and Structural Variations
The synthesis of this compound involves multiple steps that allow for structural variations which can enhance biological activity:
| Step | Description |
|---|---|
| 1 | Formation of the azetidine ring |
| 2 | Introduction of the oxadiazole moiety |
| 3 | Functionalization with trifluoromethyl and methoxy groups |
These modifications are crucial for optimizing the pharmacological profile of the compound.
Comparison with Similar Compounds
(a) Pyrrolidine vs. Azetidine-Containing Oxadiazoles
The compound SLM6031434 (S-2-(3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide) shares the 3-(trifluoromethyl)phenyl-oxadiazole motif but substitutes azetidine with pyrrolidine. SLM6031434 demonstrated selective SphK2 inhibition, whereas its R-enantiomer (SLM6081442) was less potent, highlighting stereochemical sensitivity . In contrast, the azetidine in the target compound may reduce off-target interactions due to restricted conformational freedom.
(b) Thiazole-Oxadiazole Hybrids
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide () replaces azetidine with a thiazole-oxazole system. The thiazole’s sulfur atom enhances π-π stacking and hydrophobic interactions, but its larger size may reduce blood-brain barrier penetration compared to the compact azetidine-carboxamide linker in the target compound .
Substituent Variations
(a) Trifluoromethyl vs. Other Electron-Withdrawing Groups
N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide () shares the 3-(trifluoromethyl)phenyl-oxadiazole moiety but uses a propanamide linker instead of azetidine. The trifluoromethyl group’s electronegativity likely enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitors . However, the propanamide chain may confer higher solubility than the azetidine’s rigid structure.
(b) Methoxyphenethyl vs. Phenoxy Substitutions
Compounds like 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole () use phenoxy groups instead of methoxyphenethyl. Phenoxy substituents improve antimicrobial activity but may increase metabolic oxidation risks. The methoxyphenethyl group in the target compound could enhance CNS penetration due to increased lipophilicity .
Key Trends :
- Azetidine vs. Pyrrolidine : Smaller rings improve metabolic stability but may reduce solubility.
- Trifluoromethyl : Enhances target affinity and bioavailability across analogs.
Research Findings and Data
While direct data on the target compound are unavailable in the provided evidence, insights from analogs suggest:
- Synthesis : Likely involves cyclization of amidoxime precursors with carboxylic acid derivatives, as seen in ’s oxadiazole synthesis (e.g., using EDC·HCl and HOBt in DMF) .
- Biological Potential: 1,2,4-Oxadiazoles with trifluoromethyl groups show promise in enzyme inhibition (e.g., SphK2 in ) and antimicrobial activity (). The azetidine’s rigidity may reduce off-target effects compared to flexible linkers .
- Challenges : Azetidine’s strain may complicate synthesis, requiring optimized conditions to prevent ring-opening side reactions.
Q & A
Q. What are the key synthetic strategies for constructing the 1,2,4-oxadiazole ring in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example:
- Amidoxime Intermediate Preparation : React hydroxylamine with nitriles under basic conditions to form amidoximes.
- Cyclization : Treat the amidoxime with a carbonyl source (e.g., ethyl chlorooxalate) in polar aprotic solvents (DMF, THF) at 80–100°C for 6–12 hours. Optimize stoichiometry to avoid side products like triazines .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexanes) and confirm oxadiazole formation using ¹H NMR (absence of NH₂ peaks at δ 5–6 ppm) and ¹³C NMR (C=N-O signal at ~165–170 ppm) .
Q. How can NMR spectroscopy confirm the structural integrity of the azetidine-carboxamide moiety?
- ¹H NMR :
- Azetidine protons appear as a multiplet (δ 3.5–4.5 ppm) due to ring strain.
- Methoxyphenethyl group: Singlet for OCH₃ (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.3 ppm).
- ¹³C NMR :
- Azetidine carbons: C=O at ~170 ppm; N-CO-N at ~155 ppm.
- Trifluoromethyl (CF₃): Distinct signal at ~120 ppm (¹³C-¹⁹F coupling).
Q. What analytical techniques are critical for purity assessment?
- HPLC : Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area).
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- Elemental Analysis : Match calculated vs. observed C, H, N values (±0.4%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation (e.g., esterase-mediated cleavage of carboxamide).
- Solubility Optimization : Use salt forms (e.g., hydrochloride) or co-solvents (PEG-400) to enhance bioavailability.
- Target Engagement Assays : Employ PET tracers or fluorescent probes to verify target binding in vivo .
Q. What computational methods predict the compound’s binding mode to TRPV1/TRPA1 channels?
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3J9Q for TRPV1). Focus on interactions:
- Azetidine : Hydrogen bonding with Ser512 (TRPV1).
- Trifluoromethylphenyl : Hydrophobic packing in Leu547 pocket.
Q. How can regiochemical ambiguity in oxadiazole synthesis be addressed?
- Isotopic Labeling : Synthesize ¹⁵N-labeled amidoximes to track cyclization regiochemistry via 2D NMR (HSQC).
- X-ray Crystallography : Resolve crystal structures of intermediates to confirm bond formation (e.g., oxadiazole vs. triazole byproducts) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
